

Navigating the Supply and Application of Diethyl Hexanedioate in Pharmaceutical Research

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Compound of Interest

Compound Name: *Diethyl hexacosanedioate*

Cat. No.: *B15219495*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl hexanedioate, more commonly known as diethyl adipate, is a versatile diester of adipic acid that has garnered significant attention in the pharmaceutical industry. Its primary role is as a plasticizer in the formulation of polymer-based drug delivery systems, where it imparts flexibility and modifies the release characteristics of therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of diethyl hexanedioate and its application in creating controlled-release formulations, with a focus on experimental protocols and the underlying principles of its function. It is important to note that the compound "**Diethyl hexacosanedioate**," as initially queried, is not commonly available commercially, and it is widely understood that the intended compound of interest is Diethyl hexanedioate (CAS 141-28-6).

Commercial Availability and Supplier Specifications

Diethyl hexanedioate is readily available from a range of chemical suppliers who offer various grades suitable for research and development purposes. The product is typically a colorless to pale yellow liquid. Key specifications from prominent suppliers are summarized below for ease of comparison.

Supplier	Purity/Grade	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	for synthesis	Custom	141-28-6	C ₁₀ H ₁₈ O ₄	202.25
Santa Cruz Biotechnology	Standard	Custom	141-28-6	C ₁₀ H ₁₈ O ₄	202.25[1]
TCI America	>98.0% (GC)	25g, 500g	141-28-6	C ₁₀ H ₁₈ O ₄	202.25
Thermo Fisher Scientific	Standard	Custom	141-28-6	C ₁₀ H ₁₈ O ₄	202.25
VWR (Avantor)	Standard	Custom	141-28-6	C ₁₀ H ₁₈ O ₄	202.25

Physicochemical Properties

Understanding the physical and chemical properties of diethyl hexanedioate is crucial for its effective application in pharmaceutical formulations.

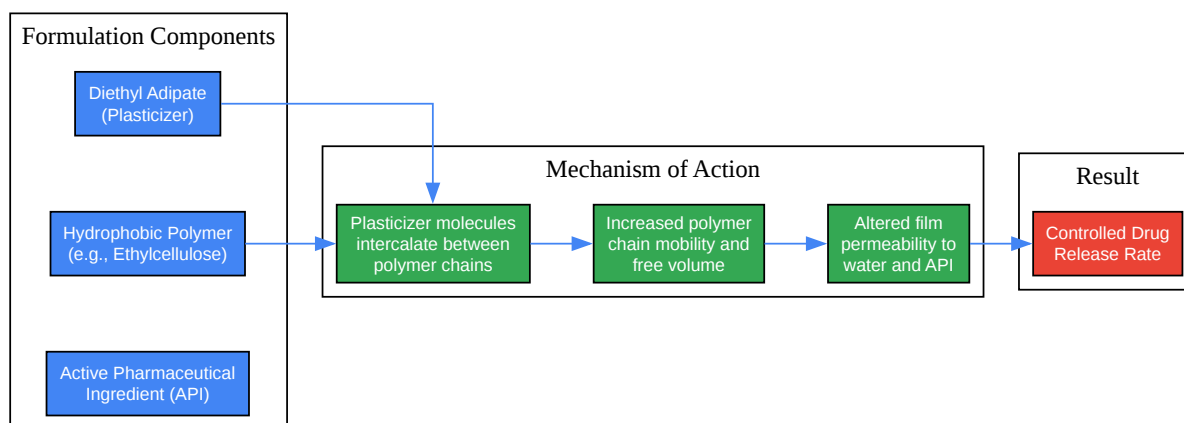
Property	Value
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	251 °C[2][3]
Melting Point	-20 to -19 °C[2][3]
Density	1.009 g/mL at 25 °C[2]
Solubility	Practically insoluble in water; soluble in alcohol, ether, and oils[2][3]
Flash Point	113 °C[3]

Application in Controlled-Release Formulations

The primary application of diethyl hexanedioate in a pharmaceutical context is as a plasticizer for hydrophobic polymers, most notably ethylcellulose, to create coatings for solid dosage forms like pellets and microcapsules.[4] These coatings are designed to control the release of the active pharmaceutical ingredient (API), providing sustained or targeted delivery.

Plasticizers like diethyl adipate work by inserting themselves between the polymer chains, which increases the free volume and flexibility of the polymer film. This modification of the polymer matrix alters its permeability to water and the dissolved API, thereby controlling the drug release rate. The concentration of the plasticizer is a critical parameter that can be adjusted to achieve the desired release profile.

The logical relationship for the function of diethyl adipate as a plasticizer in a polymer matrix for controlled drug release can be visualized as follows:



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Mechanism of Diethyl Adipate in Controlled Release

Experimental Protocol: Preparation of Theophylline-Loaded Ethylcellulose Microcapsules

The following is a detailed protocol for the preparation of controlled-release theophylline microcapsules using diethyl adipate as a plasticizer, based on the emulsion-solvent evaporation method. This method is widely used for microencapsulation of drugs.

Materials:

- Theophylline (Active Pharmaceutical Ingredient)
- Ethylcellulose (Coating Polymer)
- Diethyl Adipate (Plasticizer)
- Dichloromethane (Solvent)
- Polyvinyl Alcohol (PVA) (Emulsifier)
- Distilled Water

Equipment:

- Homogenizer
- Magnetic stirrer with heating plate
- Beakers and graduated cylinders
- Sieve shaker with a set of standard sieves
- Optical microscope
- Dissolution testing apparatus (USP Type II)

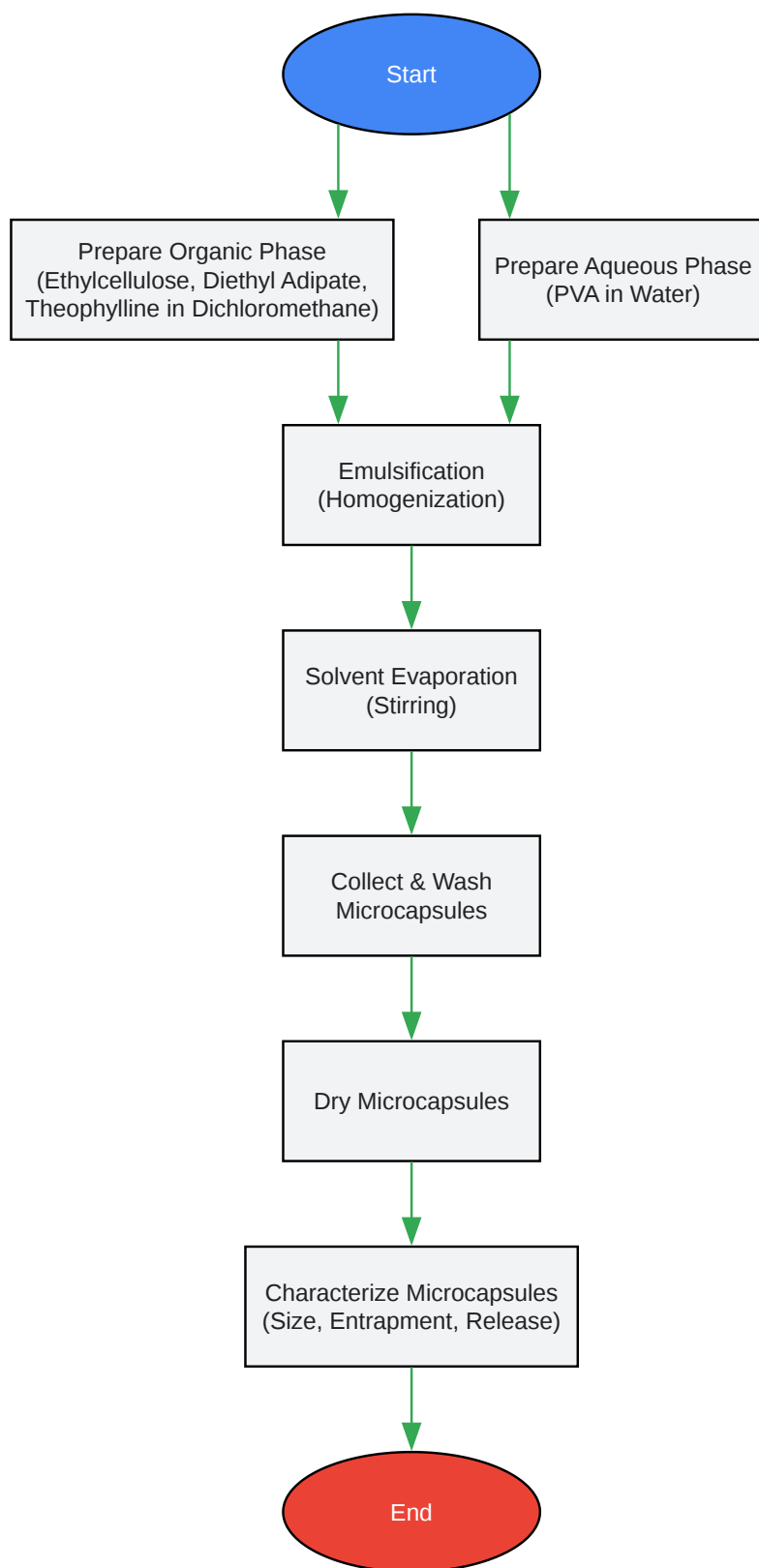
Procedure:

- Preparation of the Organic Phase:

- Dissolve a specific amount of ethylcellulose in dichloromethane.
- Add diethyl adipate to the ethylcellulose solution at a predetermined concentration (e.g., 10% w/w of the polymer).
- Disperse the theophylline powder uniformly in this polymer-plasticizer solution.
- Preparation of the Aqueous Phase:
 - Dissolve polyvinyl alcohol (PVA) in distilled water to create an emulsifier solution (e.g., 0.5% w/v).
- Emulsification:
 - Slowly add the organic phase to the aqueous phase while continuously homogenizing at a high speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation:
 - Transfer the emulsion to a larger beaker and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for an extended period (e.g., 3-4 hours) to allow for the evaporation of dichloromethane.
 - As the solvent evaporates, the polymer and plasticizer will precipitate around the drug particles, forming solid microcapsules.
- Collection and Drying of Microcapsules:
 - Collect the formed microcapsules by filtration.
 - Wash the microcapsules with distilled water to remove any residual PVA.
 - Dry the microcapsules in a desiccator or an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
- Characterization of Microcapsules:

- **Particle Size Analysis:** Determine the particle size distribution of the prepared microcapsules using a sieve shaker or optical microscopy.
- **Drug Entrapment Efficiency:** Accurately weigh a sample of microcapsules, dissolve them in a suitable solvent to break the polymer coat, and quantify the theophylline content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- **In Vitro Drug Release Study:** Perform a dissolution study using a USP Type II apparatus. Place a known amount of microcapsules in the dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C and stir at a constant speed (e.g., 50 rpm). Withdraw samples at predetermined time intervals, and analyze the theophylline concentration to determine the release profile.

The following diagram illustrates the experimental workflow for the preparation of these microcapsules:



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Workflow for Microcapsule Preparation

Conclusion

Diethyl hexanedioate is a critical excipient in the development of advanced drug delivery systems. Its role as a plasticizer allows for the fine-tuning of drug release profiles from polymer-coated formulations. A thorough understanding of its properties, commercial availability, and application in established experimental protocols is essential for researchers and professionals in the field of drug development. The methodologies described in this guide provide a solid foundation for the rational design and evaluation of controlled-release pharmaceutical products utilizing diethyl hexanedioate.

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